molecular formula C9H10N2O3 B2815010 5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid CAS No. 1824298-12-5

5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid

Cat. No.: B2815010
CAS No.: 1824298-12-5
M. Wt: 194.19
InChI Key: CVQPJCDDHLLLJY-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Dimethylcarbamoylation: The carboxylic acid group is reacted with dimethylamine and a suitable coupling agent, such as carbonyldiimidazole, to form the dimethylcarbamoyl derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyridine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: The parent compound without the dimethylcarbamoyl group.

    Nicotinic acid: A related compound with a similar pyridine ring structure.

    Isonicotinic acid: Another pyridine derivative with a carboxylic acid group at a different position.

Uniqueness

5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(dimethylcarbamoyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQPJCDDHLLLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824298-12-5
Record name 5-(dimethylcarbamoyl)pyridine-3-carboxylic acid
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